Dimethyl 2-[1-chloro-2-(phenylthio)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
Dimethyl 2-[1-chloro-2-(phenylthio)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate is a complex organic compound known for its unique chemical structure and properties This compound features a dithiole ring, which is a five-membered ring containing two sulfur atoms, and is substituted with various functional groups, including a chloro group, a phenylthio group, and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[1-chloro-2-(phenylthio)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dithiole Ring: The dithiole ring can be synthesized through the reaction of a suitable dithiol with a dihalide under basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Phenylthio Group: The phenylthio group can be added through nucleophilic substitution reactions using thiophenol and a suitable leaving group.
Esterification: The ester groups can be introduced through esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[1-chloro-2-(phenylthio)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of various adducts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Thiophenol, amines, dimethyl sulfoxide.
Addition: Electrophiles such as bromine, iodine, and alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Phenylthio derivatives, amine derivatives.
Addition: Halogenated adducts, alkylated adducts.
Scientific Research Applications
Dimethyl 2-[1-chloro-2-(phenylthio)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Dimethyl 2-[1-chloro-2-(phenylthio)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the dithiole ring and the functional groups attached to it. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Dimethyl 2-[1-chloro-2-(phenylthio)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate can be compared with other similar compounds, such as:
Dimethyl 2-[1-chloro-2-(methylthio)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate: Similar structure but with a methylthio group instead of a phenylthio group.
Dimethyl 2-[1-bromo-2-(phenylthio)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate: Similar structure but with a bromo group instead of a chloro group.
Dimethyl 2-[1-chloro-2-(phenylthio)-2-oxoethylidene]-1,3-dithiole-4,5-dicarboxylate: Similar structure but with an oxo group instead of a thioxo group.
These compounds share similar chemical properties and reactivity but differ in their specific functional groups, which can influence their overall behavior and applications.
Biological Activity
Dimethyl 2-[1-chloro-2-(phenylthio)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate (commonly referred to as DMTD) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity against cancer cells, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H11ClO4S4
- Molecular Weight : 418.97 g/mol
- IUPAC Name : this compound
The compound features a dithiole core, which is known for its reactivity and biological significance. The presence of the chlorophenylthio group enhances its potential for various biological interactions.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of DMTD against various pathogens. The compound has demonstrated effectiveness against both gram-positive and gram-negative bacteria.
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Effective | |
Escherichia coli | Moderate activity | |
Mycobacterium tuberculosis | Significant inhibition |
In a comparative study, DMTD exhibited a broader spectrum of activity than several clinically used antibiotics, suggesting its potential as a lead compound for antibiotic development.
2. Cytotoxicity and Anticancer Properties
DMTD has also been evaluated for its cytotoxic effects on various cancer cell lines. The compound showed promising results in inhibiting the growth of cancer cells while exhibiting low toxicity to normal cells.
Cell Line | IC50 (µM) | Effectiveness |
---|---|---|
HeLa (cervical cancer) | 15 | High |
MCF-7 (breast cancer) | 20 | Moderate |
Normal fibroblasts | >100 | Low |
The selectivity index indicates that DMTD may be a potential candidate for further development as an anticancer agent due to its ability to preferentially target cancer cells over normal cells.
The biological activity of DMTD is attributed to its ability to interfere with cellular processes in pathogens and cancer cells. It is hypothesized that the dithiole moiety plays a crucial role in the compound's mechanism by generating reactive oxygen species (ROS), leading to oxidative stress in target cells.
Case Studies
A notable case study involved the evaluation of DMTD in combination with other antimicrobial agents. The synergistic effects observed in vitro suggest that DMTD could enhance the efficacy of existing antibiotics against resistant strains.
Case Study Summary:
Properties
Molecular Formula |
C15H11ClO4S4 |
---|---|
Molecular Weight |
419.0 g/mol |
IUPAC Name |
dimethyl 2-(1-chloro-2-phenylsulfanyl-2-sulfanylideneethylidene)-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C15H11ClO4S4/c1-19-12(17)10-11(13(18)20-2)24-15(23-10)9(16)14(21)22-8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
AXBOIFYUFDTYML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=C(C(=S)SC2=CC=CC=C2)Cl)S1)C(=O)OC |
Origin of Product |
United States |
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